2-Amino-4-(3-fluorosulfonyloxyphenyl)-1,3-thiazole
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Overview
Description
The compound “2-Amino-4-(3-fluorosulfonyloxyphenyl)-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a fluorosulfonyloxy group (-OSO2F), and a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms). These functional groups could potentially give this compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a heterocyclic ring containing nitrogen and sulfur, would likely play a significant role in its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the fluorine atom could influence its reactivity and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, properties, and potential applications. Given the unique properties of fluorine-containing compounds, it’s possible that this compound could have interesting applications in fields like pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-amino-4-(3-fluorosulfonyloxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3S2/c10-17(13,14)15-7-3-1-2-6(4-7)8-5-16-9(11)12-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUIIDCNBTUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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